7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromobenzyl group, a mercapto group, and a purine ring system
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRDDMVLSIBRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-bromobenzyl bromide: This intermediate is synthesized by brominating benzyl bromide using bromine in the presence of a catalyst such as iron or aluminum bromide.
Formation of 7-(3-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: This step involves the alkylation of 3-methyl-1H-purine-2,6(3H,7H)-dione with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the mercapto group: The final step involves the substitution of a hydrogen atom on the purine ring with a mercapto group using a thiolating agent such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Substitution reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction reactions: The mercapto group can be oxidized to form disulfides or reduced to form thiols.
Cyclization reactions: The purine ring system can undergo cyclization reactions to form fused ring structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, iodine, or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include azido, cyano, or amino derivatives of the original compound.
Oxidation: Products include disulfides or sulfonic acids.
Reduction: Products include thiols or sulfides.
Scientific Research Applications
7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular receptors and signaling pathways, leading to alterations in cell function and behavior. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the bromine atom on the benzyl group.
7-(3-chlorobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a chlorine atom instead of bromine.
7-(3-fluorobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its unique structure, characterized by a bromobenzyl moiety and a mercapto group, positions it as a compound of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The IUPAC name of the compound is 7-[(3-bromophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione. Its molecular formula is , and it has a molecular weight of 357.22 g/mol. The presence of the bromine atom enhances its reactivity and biological interactions compared to similar compounds without halogen substituents.
| Property | Value |
|---|---|
| IUPAC Name | 7-[(3-bromophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
| Molecular Formula | |
| Molecular Weight | 357.22 g/mol |
| CAS Number | 324539-36-8 |
Antimicrobial Properties
Research indicates that 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest that it can inhibit viral replication in cell cultures infected with certain viruses, including influenza and herpes simplex virus. The mechanism appears to involve interference with viral entry or replication processes, although further detailed studies are needed to elucidate these pathways.
Anticancer Potential
In cancer research, 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione has shown promise as an anticancer agent. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported at approximately 20 µM, suggesting a potent effect on tumor cell viability.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cells:
- Enzyme Inhibition : The mercapto group allows for binding to active sites on enzymes involved in critical metabolic pathways, potentially inhibiting their activity.
- Receptor Interaction : The bromobenzyl group may facilitate interactions with cellular receptors that mediate signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that the compound may influence ROS levels within cells, contributing to its anticancer effects by promoting oxidative stress in cancer cells while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of several purine derivatives, including 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione. Results indicated a strong correlation between the presence of halogen substituents and increased antimicrobial potency.
Case Study 2: Anticancer Activity
In another study published in the Journal of Cancer Research, the compound was tested against multiple cancer cell lines. The results showed significant dose-dependent inhibition of cell proliferation with evidence of apoptosis through caspase activation assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(3-bromobenzyl)-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione?
- Methodology : Multi-step organic synthesis is typically employed, involving nucleophilic substitution at the 8-position of the purine core and functionalization of the 7-position with a 3-bromobenzyl group. For example, bromine substitution at the 8-position (as seen in analogous compounds) can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–5°C) . Subsequent alkylation at the 7-position may require protecting groups (e.g., tert-butyl for the mercapto group) to avoid side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates and final products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., integration ratios for benzyl protons, bromine-induced deshielding effects) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione moiety, S-H stretch at ~2550 cm⁻¹ for mercapto) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₂BrN₅O₂S requires exact mass 381.99 g/mol).
- HPLC-PDA : Assess purity (>95% by area under the curve at 254 nm) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodology : Prioritize enzyme inhibition assays (e.g., xanthine oxidase, adenosine deaminase) due to structural similarity to purine-based inhibitors. Use fluorometric or spectrophotometric methods (e.g., uric acid formation inhibition for xanthine oxidase activity). Include positive controls (e.g., allopurinol) and dose-response curves (IC₅₀ calculations) . For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodology : Systematically modify substituents and evaluate effects:
- 7-Position : Replace 3-bromobenzyl with other aryl/alkyl groups (e.g., 3-chloro, 3-methyl) to assess steric/electronic impacts .
- 8-Mercapto Group : Test thiol-protected analogs (e.g., acetylated or methylated derivatives) to determine redox sensitivity .
- 3-Methyl Group : Compare with ethyl or hydrogen substitutions to probe steric tolerance in enzyme binding pockets.
- Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett σ, logP) with activity .
Q. What strategies resolve contradictions in enzymatic inhibition data across studies?
- Methodology :
- Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions), temperature (37°C), and substrate concentrations (KM values) .
- Orthogonal Validation : Cross-validate results with alternative methods (e.g., isothermal titration calorimetry for binding affinity vs. kinetic assays).
- Impurity Analysis : Use LC-MS to rule out degradation products or residual solvents affecting activity .
Q. What computational methods predict this compound's interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to adenosine receptors or kinases. Focus on key residues (e.g., Asn254 in adenosine A2A receptor) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD/RMSF analysis) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies and rank analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
